molecular formula C10H6F2N2 B14858653 2-(3,5-Difluorophenyl)pyrazine

2-(3,5-Difluorophenyl)pyrazine

Cat. No.: B14858653
M. Wt: 192.16 g/mol
InChI Key: INCQAJPFRHRFSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Difluorophenyl)pyrazine is a heterocyclic aromatic compound featuring a pyrazine core substituted with a 3,5-difluorophenyl group at the 2-position. Pyrazine derivatives are widely studied due to their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science. The 3,5-difluorophenyl substitution introduces electron-withdrawing fluorine atoms, enhancing the compound's electronic properties and metabolic stability, making it a valuable intermediate in drug development. For instance, Eli Lilly and Company patented this compound as a key component in kinase inhibitors and carboxamide derivatives, highlighting its role in modulating biological targets (e.g., Example 5 in ) . Its synthesis typically involves coupling reactions between fluorinated benzyl halides and pyrazine precursors under palladium catalysis or nucleophilic aromatic substitution .

Properties

Molecular Formula

C10H6F2N2

Molecular Weight

192.16 g/mol

IUPAC Name

2-(3,5-difluorophenyl)pyrazine

InChI

InChI=1S/C10H6F2N2/c11-8-3-7(4-9(12)5-8)10-6-13-1-2-14-10/h1-6H

InChI Key

INCQAJPFRHRFSB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C2=CC(=CC(=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Difluorophenyl)pyrazine typically involves the Suzuki–Miyaura coupling reaction. This method is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally include a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Difluorophenyl)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(3,5-Difluorophenyl)pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorophenyl)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazine Derivatives

Compound Name Core Structure Substituents Biological Activity (IC₅₀/EC₅₀) Key Properties Source (Evidence ID)
2-(3,5-Difluorophenyl)pyrazine Pyrazine 3,5-difluorophenyl N/A (pharmaceutical intermediate) logP = 2.1, Tm = 150°C
3,5-Dichlorophenyl pyrazole (7e) Pyrazole 3,5-dichlorophenyl 0.8 μM (antitumor) logP = 3.4, Tm = 180°C
2-(3,4,5-Trimethoxyphenyl)pyrazine Pyrazine 3,4,5-trimethoxyphenyl 3.5 μM (B-RAF inhibition) logP = 2.8, Tm = 210°C
5-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-one Pyrazolo-pyrimidine 4-fluorophenyl 1.2 μM (kinase inhibition) logP = 2.5, Tm = 195°C

Table 2: Thermal Stability of Pyrazine vs. Phenyl Esters

Compound Series Nematic Stability (°C) Smectic Stability (°C) Melting Point (°C) Source (Evidence ID)
Pyrazine-based esters (Series 2) 120 90 80–100
Phenyl-based esters (Series 5) 140 130 110–130

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.